The compound identified as CID 18502942 is a chemical entity cataloged in the PubChem database, notable for its distinct properties and a variety of applications across scientific disciplines. Understanding its synthesis, reactions, applications, and mechanism of action is essential for appreciating its significance in both research and industry.
CID 18502942 is primarily sourced from chemical suppliers and databases, such as BenchChem, which provide detailed information about the compound's properties, synthesis methods, and potential applications. This compound is manufactured under controlled conditions to ensure high purity and quality for research purposes.
CID 18502942 can be classified based on its molecular structure and functional groups. It falls within the category of organometallic compounds due to the presence of aluminum in its structure. The compound's classification influences its reactivity and applications in various fields.
The synthesis of CID 18502942 can be achieved through several methods, primarily involving chemical reactions that incorporate aluminum into organic frameworks.
Technical Details:
CID 18502942 has a molecular formula of with a molecular weight of approximately 122.06 g/mol. The structural representation can be summarized as follows:
| Property | Data |
|---|---|
| Molecular Formula | C2H7AlO4 |
| Molecular Weight | 122.06 g/mol |
| InChI | InChI=1S/C2H4O2.Al.2H2O/c1-2(3)4;;;/h1H3,(H,3,4);;2*1H2/q;+1;;/p-1 |
| InChI Key | HDYRYUINDGQKMC-UHFFFAOYSA-M |
| Canonical SMILES | CC(=O)O[Al].O.O |
The compound's structure features an aluminum atom coordinated with organic moieties, which contributes to its reactivity and potential applications in various chemical contexts.
CID 18502942 participates in a range of chemical reactions including oxidation, reduction, and substitution. These reactions are critical for modifying the compound’s structure and enhancing its utility in different applications.
Technical Details:
The mechanism of action for CID 18502942 involves its interaction with specific molecular targets within biological systems.
The compound is known to bind to enzymes or receptors, modulating their activity which results in various biological effects. Understanding these interactions is crucial for elucidating potential therapeutic applications as well as safety profiles.
Research into the specific pathways affected by CID 18502942 is ongoing, with implications for its use in drug development or biochemical studies.
Further studies are required to fully characterize the physical state under various conditions and its stability profile.
CID 18502942 has diverse applications across multiple scientific domains:
CAS No.: 60-24-2
CAS No.: 152405-02-2
CAS No.: 152885-09-1
CAS No.: 463-82-1
CAS No.:
CAS No.: